2-(4,6-Dichloroquinazolin-2-yl)acetonitrile
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Overview
Description
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloroquinazoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinazoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 2-(4,6-dichloroquinazolin-2-yl)ethylamine.
Substitution: Formation of 2-(4,6-diaminoquinazolin-2-yl)acetonitrile or 2-(4,6-dithioquinazolin-2-yl)acetonitrile.
Scientific Research Applications
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its potential use in developing new anticancer and antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4,6,7-Substituted quinazoline derivatives
Uniqueness
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Compared to other quinazoline derivatives, this compound exhibits a broader range of biological activities and higher potency in certain applications .
Properties
Molecular Formula |
C10H5Cl2N3 |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
2-(4,6-dichloroquinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)10(12)15-9(14-8)3-4-13/h1-2,5H,3H2 |
InChI Key |
GNCNYAVKIVUSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CC#N)Cl |
Origin of Product |
United States |
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